2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride: is a chemical compound with the molecular formula C₁₂H₁₃ClNO₂ . It is a derivative of carbazole, a tricyclic aromatic organic compound, and features a sulfonyl chloride functional group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride typically involves the following steps:
Starting Material: : The synthesis begins with 1H-carbazole as the starting material.
Reduction: : The carbazole undergoes a reduction process to form 2,3,4,9-tetrahydro-1H-carbazole .
Sulfonylation: : The resulting tetrahydrocarbazole is then treated with a sulfonyl chloride reagent, such as chlorosulfonic acid , to introduce the sulfonyl chloride group at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophiles like ammonia and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Oxidation can yield carbazole-6-carboxylic acid .
Reduction: : Reduction can produce 2,3,4,9-tetrahydro-1H-carbazole .
Substitution: : Substitution reactions can result in amides and esters .
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride: has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds.
Biology: : The compound can be employed in the study of biological systems and pathways.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with amino acids, proteins, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride: is similar to other carbazole derivatives, such as carbazole-6-sulfonyl chloride and 1,2,3,4-tetrahydrocarbazole . its unique structure and reactivity set it apart from these compounds. The presence of the tetrahydro group and the sulfonyl chloride functionality contribute to its distinct chemical properties and applications.
List of Similar Compounds
Carbazole-6-sulfonyl chloride
1,2,3,4-Tetrahydrocarbazole
Carbazole-6-carboxylic acid
1H-Indole, 2,3-(1,4-butanediyl)-
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-3-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUNEHTOJKUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226101 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034734-66-1 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034734-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.